molecular formula C16H16N4O2S2 B2918407 (3-((1,2,5-Thiadiazol-3-yl)oxy)pyrrolidin-1-yl)(2-ethylbenzo[d]thiazol-6-yl)methanone CAS No. 2194908-60-4

(3-((1,2,5-Thiadiazol-3-yl)oxy)pyrrolidin-1-yl)(2-ethylbenzo[d]thiazol-6-yl)methanone

Cat. No.: B2918407
CAS No.: 2194908-60-4
M. Wt: 360.45
InChI Key: HEVQPKHEFWPUAJ-UHFFFAOYSA-N
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Description

(3-((1,2,5-Thiadiazol-3-yl)oxy)pyrrolidin-1-yl)(2-ethylbenzo[d]thiazol-6-yl)methanone is a synthetic compound primarily noted for its multifaceted applications across various fields of chemistry, biology, medicine, and industry. Its unique structure, combining a pyrrolidinyl ring, thiadiazole moiety, and benzothiazole, renders it a molecule of significant interest for a range of chemical reactions and potential pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-((1,2,5-Thiadiazol-3-yl)oxy)pyrrolidin-1-yl)(2-ethylbenzo[d]thiazol-6-yl)methanone typically involves multiple steps:

  • Formation of the 1,2,5-Thiadiazole moiety.

  • Coupling the thiadiazole unit to pyrrolidin-1-yl through an ether linkage.

  • Introduction of the 2-ethylbenzo[d]thiazole component via a Friedel-Crafts acylation or similar reaction to incorporate the methanone functionality.

Industrial Production Methods: Scaling up for industrial production would necessitate robust and reproducible methods:

  • Optimizing each synthetic step to maximize yield and purity.

  • Employing continuous flow reactors for better control over reaction parameters.

  • Utilizing catalysis to enhance efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: Potential conversion of thiazole or thiadiazole rings.

  • Reduction: Hydrogenation of the pyrrolidinyl ring.

  • Substitution: Halogenation or nucleophilic substitution at aromatic positions.

Common Reagents and Conditions:

  • Oxidizing agents: Potassium permanganate or hydrogen peroxide.

  • Reducing agents: Lithium aluminium hydride or hydrogen gas with palladium/carbon catalyst.

  • Substitution reagents: Halogen sources like NBS (N-Bromosuccinimide) or nucleophiles like thiolates.

Major Products: The specific products depend on the reaction conditions but can include altered rings or additional functional groups enhancing the molecule's reactivity or stability.

Scientific Research Applications

Chemistry:

  • As a precursor for more complex molecular assemblies.

  • In studying reaction mechanisms involving sulfur and nitrogen heterocycles.

Biology:

  • Investigating potential bioactivity against bacterial or fungal strains due to the presence of heteroatoms.

  • Exploring interactions with biomolecules for possible therapeutic applications.

Medicine:

  • Evaluated as a candidate for drug development, particularly for anti-inflammatory or anti-cancer properties due to the heterocyclic components.

  • Used in designing probes for molecular imaging or diagnostic purposes.

Industry:

  • Potential use in materials science for creating polymers or coatings with specific properties.

  • Application in the agricultural sector for developing novel pesticides or herbicides.

Mechanism of Action

Compared to other compounds with similar structures, (3-((1,2,5-Thiadiazol-3-yl)oxy)pyrrolidin-1-yl)(2-ethylbenzo[d]thiazol-6-yl)methanone stands out due to the following:

  • Enhanced stability: The combination of heterocycles may confer greater resistance to metabolic degradation.

  • Broader reactivity: Unique functional groups allow for diverse chemical reactions.

  • Distinct bioactivity: Specific interactions with biological targets could result in unique pharmacological profiles.

Comparison with Similar Compounds

  • (3-(1,2,5-Thiadiazol-3-yl)pyrrolidin-1-yl)(2-ethylbenzo[d]thiazol-6-yl)methanone

  • (3-(1,2,5-Thiadiazol-3-yl)oxy)piperidin-1-yl)(2-methylbenzo[d]thiazol-6-yl)methanone

  • (4-((1,2,5-Thiadiazol-3-yl)oxy)pyrrolidin-1-yl)(2-ethylbenzo[d]thiazol-6-yl)methanone

These related molecules share structural motifs but differ in substitutions, impacting their reactivity and biological activity.

Properties

IUPAC Name

(2-ethyl-1,3-benzothiazol-6-yl)-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2S2/c1-2-15-18-12-4-3-10(7-13(12)23-15)16(21)20-6-5-11(9-20)22-14-8-17-24-19-14/h3-4,7-8,11H,2,5-6,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEVQPKHEFWPUAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(S1)C=C(C=C2)C(=O)N3CCC(C3)OC4=NSN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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